

Ethyl 2-fluoro-3-oxopentanoate chemical structure and analysis

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Compound of Interest

Compound Name: Ethyl 2-fluoro-3-oxopentanoate

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An In-depth Technical Guide to Ethyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **Ethyl 2-fluoro-3-oxopentanoate**, a key intermediate in pharmaceutical synthesis.

Chemical Structure and Identification

Ethyl 2-fluoro-3-oxopentanoate is an organic compound featuring an ethyl ester group, a fluorine atom at the alpha position to the ester, and a ketone group at the beta position.[1] Its chemical structure and key identifiers are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	ethyl 2-fluoro-3-oxopentanoate[2]
CAS Number	759-67-1[2]
Chemical Formula	C7H11FO3[2]
Molecular Weight	162.16 g/mol [2]
SMILES	CCC(=O)C(F)C(=O)OCC[2]
InChI	InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4- 2/h6H,3-4H2,1-2H3[2]

Physicochemical Properties

Ethyl 2-fluoro-3-oxopentanoate is a colorless liquid.[1] A compilation of its key physical and chemical properties is presented in the following table.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless liquid	[1]
Boiling Point	191.7 °C at 760 mmHg	[3][4]
105-107 °C at 32 Torr	[5]	
Density	1.077 g/cm ³	[3][4]
Flash Point	68.2 °C	[3]
pKa (Predicted)	9.14 ± 0.46	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[1]

Spectroscopic Analysis



Detailed spectroscopic data is crucial for the identification and characterization of **Ethyl 2-fluoro-3-oxopentanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the environment of the fluorine atom.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.4	Doublet	1H	CHF
~4.3	Quartet	2H	OCH ₂ CH ₃
~2.8	Quartet	2H	C(O)CH ₂ CH ₃
~1.3	Triplet	3H	OCH ₂ CH ₃
~1.1	Triplet	3H	C(O)CH ₂ CH ₃

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~200	C=O (ketone)
~165	C=O (ester)
~90 (doublet, ¹JCF)	CHF
~63	OCH ₂ CH ₃
~35	C(O)CH ₂ CH ₃
~14	OCH ₂ CH ₃
~8	C(O)CH ₂ CH ₃



¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and reference standard used.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)	Intensity	Assignment
~1750-1735	Strong	C=O stretch (ester)[9]
~1725-1705	Strong	C=O stretch (ketone)[9]
~1200-1000	Strong	C-O stretch (ester)
~1100-1000	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing such molecules.

Table 6: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion	Description
162	[C ₇ H ₁₁ FO ₃] ⁺	Molecular Ion
133	[M - C ₂ H ₅] ⁺	Loss of ethyl group
117	[M - OCH ₂ CH ₃] ⁺	Loss of ethoxy group
89	[M - C ₂ H ₅ - CO] ⁺	Subsequent loss of carbon monoxide
57	[CH ₃ CH ₂ CO] ⁺	Propanoyl cation

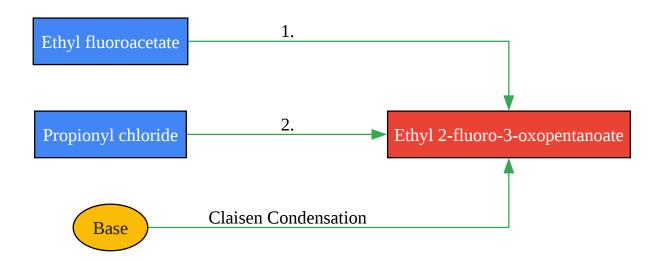


Synthesis and Experimental Protocols

Ethyl 2-fluoro-3-oxopentanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Voriconazole.[5][10]

Synthetic Pathway

A common synthetic route involves the Claisen condensation of an ethyl fluoroacetate with a propionyl halide.



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Diagram 1: General synthetic scheme for **Ethyl 2-fluoro-3-oxopentanoate**.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of **Ethyl 2-fluoro-3-oxopentanoate**.

Materials:

- · Ethyl fluoroacetate
- · Propionyl chloride
- Sodium hydride (or another suitable base)
- Anhydrous diethyl ether (or other suitable aprotic solvent)



- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)

Procedure:

- A solution of ethyl fluoroacetate in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
- The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.
- Propionyl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the reaction mixture.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of dilute hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation.[11]

Applications in Drug Development

Ethyl 2-fluoro-3-oxopentanoate is a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary application is as a key intermediate in the production of Voriconazole, a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[5][10]



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Diagram 2: Role in Voriconazole synthesis.

Analytical Methods

For quality control and reaction monitoring, various analytical techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile compounds like **Ethyl 2-fluoro-3-oxopentanoate**.

Experimental Protocol: GC-MS Analysis

- Gas Chromatograph: Agilent 6890N GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or a similar non-polar capillary column.
- Injector: Split/splitless injector at 250°C.
- Oven Program: Start at a suitable low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.
- · Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can also be utilized for the analysis of **Ethyl 2-fluoro-3-oxopentanoate**.

Experimental Protocol: HPLC Analysis

- HPLC System: Standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).



- Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits absorbance (typically in the low UV range, e.g., 210 nm).
- Injection Volume: 10-20 μL.

This technical guide provides a foundational understanding of **Ethyl 2-fluoro-3-oxopentanoate** for professionals in research and development. For further detailed information, consulting the cited literature is recommended.

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